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Introduction
AVE 0991 sodium salt is a synthetic, non-peptide small molecule that acts as a selective

agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin

system (RAS).[1][2] Unlike the endogenous peptide ligand Angiotensin-(1-7), AVE 0991 offers

the advantages of being orally active and resistant to degradation by proteolytic enzymes,

making it a valuable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas

axis in cardiovascular disease.[2] This technical guide provides an in-depth overview of AVE

0991, its mechanism of action, and its application in cardiovascular research, supported by

quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The classical RAS, centered on the ACE-Angiotensin II-AT1 receptor axis, is well-known for its

role in vasoconstriction, inflammation, fibrosis, and thrombosis, all of which contribute to the

pathophysiology of cardiovascular diseases.[3][4] In contrast, the ACE2/Ang-(1-7)/Mas receptor

axis generally exerts opposing, beneficial effects, including vasodilation, anti-inflammatory, anti-

fibrotic, and anti-thrombotic actions.[3] AVE 0991, by mimicking the effects of Ang-(1-7), has

emerged as a promising pharmacological agent for exploring the protective functions of this

counter-regulatory pathway in various cardiovascular conditions.[2][3]
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AVE 0991 exerts its cardiovascular effects primarily through the activation of the G-protein

coupled Mas receptor.[5] Binding of AVE 0991 to the Mas receptor initiates a cascade of

intracellular signaling events that counteract the detrimental effects of Angiotensin II.

One of the principal mechanisms is the stimulation of nitric oxide (NO) production. AVE 0991

has been shown to induce a significant release of NO from endothelial cells, a process that is

approximately five times more potent compared to Ang-(1-7).[3][6] This NO release is mediated

through the activation of endothelial nitric oxide synthase (eNOS).[3] The vasodilatory effects of

AVE 0991 are largely dependent on this NO production, as they can be abolished by the

administration of NOS inhibitors like N(G)-nitro-L-arginine methyl ester (L-NAME).[7]

Furthermore, AVE 0991 has been demonstrated to modulate inflammatory and proliferative

signaling pathways. In vascular smooth muscle cells (VSMCs), AVE 0991 attenuates

Angiotensin II-induced proliferation by upregulating Heme Oxygenase-1 (HO-1) and

downregulating the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[8] This

anti-proliferative effect is Mas receptor-dependent, as it can be blocked by the Mas receptor

antagonist A-779.[8] The signaling cascade involves the Mas/HO-1/p38 MAPK pathway.[8]

Additionally, AVE 0991 has been shown to modulate other signaling pathways, including the Akt

pathway, which is involved in cell survival and metabolism.[5]

Below are diagrams illustrating the key signaling pathways of AVE 0991.
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AVE 0991-induced vasodilation via the Mas receptor and NO production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vascular Smooth Muscle Cell

Angiotensin II

AT1 Receptor

p38 MAPK Phosphorylation

activates

VSMC Proliferation

AVE 0991

Mas Receptor

activates

Heme Oxygenase-1 (HO-1)

induces

inhibits

Click to download full resolution via product page

Anti-proliferative effect of AVE 0991 on vascular smooth muscle cells.
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Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of AVE 0991 observed in various

preclinical cardiovascular models.

Table 1: In Vitro Binding Affinity and NO Release

Parameter Cell Type Value Reference

IC50 for [125I]-Ang-(1-

7) binding

Bovine Aortic

Endothelial Cells
21 ± 35 nM [6]

IC50 for [125I]-Ang-(1-

7) binding
COS cells 47.5 nM [9]

Peak NO release (at

10 µM)

Bovine Aortic

Endothelial Cells
295 ± 20 nmol/L [6]

Peak O2- release (at

10 µM)

Bovine Aortic

Endothelial Cells
18 ± 2 nmol/L [6]

Table 2: Effects on Cardiac Function in a Rat Model of Myocardial Infarction

Parameter
Sham
Operated

Infarction
Infarction +
AVE 0991

Reference

Systolic Tension

(g)
13.00 ± 1.02 7.18 ± 0.66 9.23 ± 1.05 [7]

Infarcted Area

(mm²)
- 6.98 ± 1.01 3.94 ± 1.04 [7]

Table 3: Effects on Vascular Smooth Muscle Cell Proliferation
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Treatment Effect Concentration Reference

AVE 0991

Dose-dependently

inhibited Ang II-

induced VSMC

proliferation

10⁻⁸ to 10⁻⁵ mol/L [8]

AVE 0991

Significantly

attenuated reactive

oxygen species (ROS)

production

10⁻⁵ mol/L or 10⁻⁷

mol/L
[8]

Experimental Protocols
Detailed methodologies for key experiments involving AVE 0991 are provided below.

Myocardial Infarction Model in Rats
Objective: To evaluate the cardioprotective effects of AVE 0991 in post-ischemic heart failure.

[7]

Animal Model: Male Wistar rats.[7]

Procedure:

Myocardial infarction is induced by ligation of the left coronary artery.[7]

Rats are treated with AVE 0991. (Dosage and administration route should be specified

based on the study design, e.g., via osmotic minipumps).

At the end of the treatment period, cardiac function is analyzed using the Langendorff

technique for isolated perfused hearts.[7]

The heart is excised, and the left ventricle is sectioned and stained with Gomori trichrome

to quantify the infarcted area.[7]

Key Measurements: Systolic tension, rate of tension rise and fall (+/-dT/dt), heart rate, and

perfusion pressure.[7]
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Experimental workflow for the myocardial infarction model.

Vascular Smooth Muscle Cell Proliferation Assay
Objective: To investigate the anti-proliferative effects of AVE 0991 on Angiotensin II-

stimulated vascular smooth muscle cells (VSMCs).[8]

Cell Model: Rat vascular smooth muscle cells.[8]

Procedure:

VSMCs are cultured in appropriate media.
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Cells are pre-treated with various concentrations of AVE 0991 (e.g., 10⁻⁸ to 10⁻⁵ mol/L) for

a specified duration.[8]

To assess the role of the Mas receptor, a separate group of cells can be pre-treated with

the Mas receptor antagonist A-779 (e.g., 10⁻⁶ mol/L) before AVE 0991 treatment.[8]

VSMC proliferation is induced by adding Angiotensin II.

Cell proliferation is measured using a standard assay (e.g., MTT assay or BrdU

incorporation).

Western blot analysis can be performed to measure the expression and phosphorylation of

key signaling proteins like p38 MAPK and HO-1.[8]
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Workflow for the VSMC proliferation assay.
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Conclusion
AVE 0991 sodium salt is a powerful pharmacological tool for elucidating the protective role of

the ACE2/Ang-(1-7)/Mas receptor axis in the cardiovascular system. Its non-peptide nature and

oral bioavailability make it a valuable compound for in vivo studies. The data and protocols

presented in this guide highlight the potential of AVE 0991 to attenuate key pathological

processes in cardiovascular disease, including adverse cardiac remodeling, vascular smooth

muscle cell proliferation, and inflammation. For researchers and drug development

professionals, AVE 0991 represents a key asset in the exploration of novel therapeutic

strategies targeting the protective arm of the renin-angiotensin system.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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